Dimethyl(phenyl)silyl ethenesulfonate
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Overview
Description
Dimethyl(phenyl)silyl ethenesulfonate is a chemical compound with the molecular formula C10H14O3SSi. It is a silyl ether, which means it contains a silicon atom covalently bonded to an alkoxy group. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(phenyl)silyl ethenesulfonate can be synthesized through the reaction of dimethyl(phenyl)silanol with ethenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Dimethyl(phenyl)silyl ethenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonates.
Reduction: Reduction reactions can convert it into simpler silyl ethers.
Substitution: It can undergo nucleophilic substitution reactions where the ethenesulfonate group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonates, while substitution reactions can produce a variety of silyl ethers .
Scientific Research Applications
Dimethyl(phenyl)silyl ethenesulfonate has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of dimethyl(phenyl)silyl ethenesulfonate involves the formation of a stable silyl ether bond. This bond protects the hydroxyl group of alcohols from unwanted reactions during synthesis. The compound can be selectively removed under mild acidic or basic conditions, revealing the free hydroxyl group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ether (TMS): Commonly used protecting group, but less stable than dimethyl(phenyl)silyl ethenesulfonate.
Triethylsilyl ether (TES): Offers better stability than TMS but still less than this compound.
Tert-butyldimethylsilyl ether (TBS): Provides high stability but requires harsher conditions for removal
Uniqueness
This compound is unique due to its balance of stability and ease of removal. It offers better protection than TMS and TES while being easier to remove than TBS. This makes it a versatile choice for protecting alcohols in complex synthetic pathways .
Properties
CAS No. |
62381-62-8 |
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Molecular Formula |
C10H14O3SSi |
Molecular Weight |
242.37 g/mol |
IUPAC Name |
[dimethyl(phenyl)silyl] ethenesulfonate |
InChI |
InChI=1S/C10H14O3SSi/c1-4-14(11,12)13-15(2,3)10-8-6-5-7-9-10/h4-9H,1H2,2-3H3 |
InChI Key |
INRPIMULRAZXGL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)OS(=O)(=O)C=C |
Origin of Product |
United States |
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